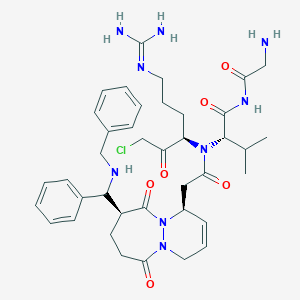

Fpam-cmk

Description

Overview of Enzyme Inhibition as a Research Strategy

Enzymes, as biological catalysts, are central to virtually all cellular processes. Their precise regulation is critical for maintaining physiological homeostasis. Enzyme inhibition, therefore, constitutes a fundamental research strategy aimed at understanding enzyme mechanisms, elucidating metabolic and signaling pathways, and identifying potential therapeutic targets abcam.combioscience.co.ukwikipedia.org. By selectively modulating enzymatic activity, researchers can gain insights into the functional roles of specific enzymes in health and disease. This strategy is broadly applied in drug discovery, where inhibitors are designed to block or reduce the activity of disease-associated enzymes, and in the development of biochemical probes to dissect complex biological systems abcam.combioscience.co.uknih.gov.

Historical Context of Chloromethylketone Derivatives as Irreversible Protease Inhibitors

The development of chloromethylketone (CMK) derivatives marked a significant advancement in the field of enzyme inhibition, particularly for proteases. In the early 1960s, compounds such as N-tosyl-L-lysine chloromethyl ketone (TLCK) and N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) emerged as pioneering examples of active site-directed irreversible inhibitors github.iochem960.comnih.gov. These compounds were specifically designed to target serine proteases like trypsin and chymotrypsin, respectively chem960.com. The mechanism of action for CMKs involves the formation of a stable, covalent bond with a nucleophilic residue, typically a histidine or serine, within the enzyme's active site github.iochem960.com. This covalent modification permanently inactivates the enzyme, distinguishing CMKs as irreversible inhibitors and making them valuable tools for studying enzyme kinetics and mechanisms github.iochem960.com.

Classification and Scope of Peptide-Chloromethylketone (CMK) Compounds in Research

Peptide-chloromethylketone (CMK) compounds are a specialized class of synthetic peptide derivatives characterized by the incorporation of a chloromethylketone functional group at the C-terminus of a peptide sequence. The peptide moiety is crucial as it confers specificity, guiding the chloromethylketone "warhead" to the active site of a particular protease through specific recognition and binding interactions, mimicking the natural substrate. Once bound, the chloromethylketone group acts as an electrophilic alkylating agent, forming an irreversible covalent adduct with a catalytic residue in the enzyme's active site, leading to potent and sustained inhibition.

CMK compounds are extensively utilized in biochemical research for several key applications:

Enzyme Kinetics and Mechanism Studies : They help in characterizing the active site residues and understanding the catalytic mechanisms of proteases.

Protease Identification and Characterization : Their specificity allows researchers to identify and differentiate between various proteases in complex biological samples.

Controlling Proteolytic Activity : CMKs are frequently employed during protein isolation and purification procedures to prevent unwanted degradation by endogenous proteases, thereby maintaining the integrity of target proteins.

Development of Research Probes : Modified CMKs, for instance, with fluorescent or biotinylated tags, serve as activity-based probes to visualize and quantify active proteases in cells and tissues.

Significance of Fpam-cmk as a Representative Research Probe

This compound, chemically known as H-D-Phe-Pro-Arg-chloromethylketone (and often referred to as PPACK or fPR-CMK), is a highly significant and widely recognized member of the peptide-chloromethylketone family. Its importance stems from its potent and highly specific irreversible inhibitory activity against key proteases, most notably α-thrombin and gingipain R.

Thrombin is a crucial serine protease in the coagulation cascade, playing a central role in hemostasis and thrombosis. This compound's ability to irreversibly inhibit thrombin has made it an invaluable research probe for:

Studying Coagulation : It is used to investigate the mechanisms of blood clotting and fibrinolysis, and to understand the role of thrombin in these processes.

Investigating Platelet Activation : Thrombin is a potent activator of platelets, and this compound helps in dissecting the thrombin-dependent pathways of platelet activation.

Inflammation Research : Thrombin also has pro-inflammatory roles, and this compound aids in exploring these aspects.

Protease Specificity : The D-Phe-Pro-Arg sequence in this compound mimics the preferred substrate recognition sequence for thrombin, contributing to its high specificity and making it an excellent tool for defining the substrate preferences of thrombin and related proteases.

The consistent and widespread use of this compound in numerous studies underscores its significance as a representative and indispensable research probe for understanding protease biology and its implications in various physiological and pathological conditions.

Properties

CAS No. |

141650-30-8 |

|---|---|

Molecular Formula |

C39H52ClN9O6 |

Molecular Weight |

778.3 g/mol |

IUPAC Name |

(2S)-N-(2-aminoacetyl)-2-[[2-[(4S,7S)-7-[(benzylamino)-phenylmethyl]-6,10-dioxo-4,7,8,9-tetrahydro-1H-pyridazino[1,2-a]diazepin-4-yl]acetyl]-[(3R)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-3-methylbutanamide |

InChI |

InChI=1S/C39H52ClN9O6/c1-25(2)36(37(54)46-32(51)23-41)48(30(31(50)22-40)16-9-19-44-39(42)43)34(53)21-28-15-10-20-47-33(52)18-17-29(38(55)49(28)47)35(27-13-7-4-8-14-27)45-24-26-11-5-3-6-12-26/h3-8,10-15,25,28-30,35-36,45H,9,16-24,41H2,1-2H3,(H4,42,43,44)(H,46,51,54)/t28-,29+,30-,35?,36+/m1/s1 |

InChI Key |

UDECRCRDXDVMFB-JUMHEGQASA-N |

SMILES |

CC(C)C(C(=O)NC(=O)CN)N(C(CCCN=C(N)N)C(=O)CCl)C(=O)CC1C=CCN2N1C(=O)C(CCC2=O)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(=O)CN)N([C@H](CCCN=C(N)N)C(=O)CCl)C(=O)C[C@H]1C=CCN2N1C(=O)[C@@H](CCC2=O)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |

Canonical SMILES |

CC(C)C(C(=O)NC(=O)CN)N(C(CCCN=C(N)N)C(=O)CCl)C(=O)CC1C=CCN2N1C(=O)C(CCC2=O)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |

Synonyms |

alpha-(1,7-diaza-5-(alpha-(phenylmethylamino)phenylmethyl)-2,6-dioxobicyclo(5.4.0)undecan-8-yl)glycyl-isoleucyl-argininyl chloromethyl ketone FPAM-CMK |

Origin of Product |

United States |

Synthesis and Structural Elucidation Methodologies of Peptide Chloromethylketone Compounds

Spectroscopic and Analytical Techniques for Structural Characterization in Research

Advanced Spectroscopic Analyses (e.g., NMR, Mass Spectrometry)

Advanced spectroscopic techniques are indispensable for confirming the structure and identity of synthesized peptide-chloromethylketone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), is a primary tool for structural elucidation. For a peptide-chloromethylketone like "Fpam-cmk," ¹H NMR would provide detailed information about the proton environments, including the characteristic signals of the peptide backbone, side chains, and crucially, the chloromethylketone moiety. The protons adjacent to the carbonyl and chlorine atoms in the chloromethylketone group would exhibit distinct chemical shifts and coupling patterns. ¹³C NMR would further confirm the carbon skeleton, including the carbonyl carbon and the carbon directly bonded to the chlorine. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity and assign all proton and carbon signals, thereby confirming the peptide sequence and the attachment of the chloromethylketone.

Expected NMR Data Characteristics for a Peptide-Chloromethylketone:

¹H NMR: Signals for amide protons (typically δ 7-9 ppm), alpha-protons (δ 3-5 ppm), and side-chain protons. The -CH₂Cl protons of the chloromethylketone would appear as a singlet or a characteristic multiplet, often in the range of δ 4-5 ppm, depending on the adjacent groups.

¹³C NMR: Signals for amide carbonyl carbons (δ 170-175 ppm), alpha-carbons (δ 40-60 ppm), and side-chain carbons. The carbonyl carbon of the chloromethylketone would resonate around δ 200-210 ppm, and the -CH₂Cl carbon would appear around δ 40-50 ppm.

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and elemental composition of peptide-chloromethylketones. High-resolution mass spectrometry (HRMS), such as electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), provides precise molecular weight measurements, allowing for the confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) is invaluable for sequencing the peptide portion and confirming the presence and location of the chloromethylketone modification. Fragmentation patterns in MS/MS spectra would reveal characteristic losses associated with the chloromethylketone group and fragment ions corresponding to the peptide sequence.

Expected Mass Spectrometry Data Characteristics for a Peptide-Chloromethylketone:

ESI-MS/MALDI-TOF MS: Detection of the protonated molecular ion ([M+H]⁺) or other adducts, with an m/z value corresponding to the calculated molecular weight of the target compound. The isotopic pattern, particularly for compounds containing chlorine (due to the presence of ³⁵Cl and ³⁷Cl isotopes), would be characteristic and aid in confirmation.

MS/MS: Fragmentation pathways would typically involve cleavage of peptide bonds, yielding b- and y-ions that help deduce the amino acid sequence. The chloromethylketone moiety would influence the fragmentation at the C-terminus, providing specific diagnostic ions.

Chromatographic Purity and Identity Confirmation Methods

Chromatographic methods are essential for assessing the purity of synthesized peptide-chloromethylketones and confirming their identity.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of peptide-chloromethylketone compounds. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing C18 columns and gradients of acetonitrile (B52724)/water with trifluoroacetic acid (TFA) as a mobile phase modifier. The retention time of the synthesized compound is compared to that of a reference standard (if available) or expected values. The peak area percentage is used to quantify purity. Diode array detection (DAD) coupled with HPLC allows for the acquisition of UV-Vis spectra across the chromatographic peak, enabling peak purity assessment. A spectrally homogeneous peak suggests the absence of co-eluting impurities with significant UV chromophores.

Typical HPLC Purity Analysis Parameters:

Column: C18 reversed-phase column.

Mobile Phase: Gradient elution with solvents like water (containing 0.1% TFA) and acetonitrile (containing 0.1% TFA).

Detection: UV-Vis detection at relevant wavelengths (e.g., 220 nm for peptide bonds, or specific wavelengths for aromatic residues if present).

Purity Assessment: Peak area normalization, comparison of UV spectra across the peak apex and shoulders.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the molecular identification capabilities of mass spectrometry. This hyphenated technique is crucial for confirming the identity of the target compound by correlating its chromatographic retention time with its molecular mass. LC-MS/MS provides even more definitive identification by generating characteristic fragmentation patterns, allowing for the differentiation of isomers or closely related impurities that might co-elute in HPLC. This method is particularly valuable for detecting and identifying impurities, even at low concentrations, by monitoring specific mass-to-charge ratios.

Typical LC-MS Identity Confirmation:

Chromatographic Separation: As described for HPLC.

Mass Spectrometric Detection: Full scan MS to confirm the molecular ion, and targeted MS/MS experiments to obtain fragmentation data for structural confirmation and impurity identification.

Molecular Mechanisms of Fpam Cmk As a Protease Inhibitor

Irreversible Enzyme Inactivation via Chloromethylketone Moiety

The defining feature of Fpam-cmk's inhibitory action is the chloromethylketone (CMK) moiety. This electrophilic group is responsible for the irreversible inactivation of target proteases nih.govmedcraveonline.comtocris.comnih.govresearchgate.netmerckmillipore.com. The mechanism typically involves the CMK group forming a covalent bond with a nucleophilic residue within the enzyme's active site, most commonly a cysteine or, in the case of serine proteases, a histidine or serine residue medcraveonline.comresearchgate.netguidetomalariapharmacology.orgnih.gov. For serine proteases, the active site serine residue can attack the carbonyl carbon of the CMK, leading to a transient tetrahedral adduct, which then undergoes further reaction with the active site histidine, displacing the chlorine atom and forming a stable covalent bond medcraveonline.comresearchgate.net. This covalent modification permanently alters the enzyme's catalytic machinery, leading to a loss of its proteolytic activity pnas.org. This time-dependent process distinguishes irreversible inhibitors from reversible ones, as the enzyme's catalytic efficiency is permanently lost even upon removal of the inhibitor pnas.org.

Specificity Determinants: Role of the Fpam Peptidic Sequence

The "Fpam" peptidic sequence is crucial for directing the chloromethylketone warhead to its intended proteolytic target, thereby dictating the inhibitor's specificity researchgate.netnih.gov. This peptide segment mimics the natural substrate of the enzyme, allowing for precise recognition and binding within the enzyme's active site and its surrounding subsites.

The peptidic sequence of this compound is designed to achieve a favorable conformational fit within the enzyme's active site. Proteases possess specific "pockets" (denoted S1, S2, S3, etc.) that accommodate the side chains of amino acid residues (P1, P2, P3, etc.) of their substrates, positioned relative to the scissile peptide bond nih.gov. The Fpam sequence guides the inhibitor into these specificity pockets, ensuring that the reactive chloromethylketone moiety is correctly positioned to interact with the catalytic residue of the enzyme researchgate.netnih.gov. This precise molecular complementarity is fundamental to achieving high selectivity for a particular protease or a family of proteases.

For inhibitors targeting proprotein convertases (PCs), such as furin, the peptidic sequence is engineered to recognize specific multibasic cleavage motifs. Proprotein convertases are a family of serine proteases that typically cleave precursor proteins at C-terminal basic residues, often within consensus sequences like R-X-K/R-R↓ (where ↓ indicates the cleavage site) nih.govpnas.orgnih.govuiuc.eduoup.com. For instance, Decanoyl-RVKR-CMK, a well-characterized peptidyl chloromethylketone inhibitor, specifically targets and inhibits seven proprotein convertases (PC1, PC2, PC4, PACE4, PC5, PC7, and furin) by mimicking their preferred substrate recognition motif, RVKR tocris.comnih.gov. The presence of an arginine residue at the P4 position (four residues upstream of the scissile bond) is particularly critical for the specificity of furin inhibition oup.comebi.ac.uk. This precise recognition ensures that this compound selectively binds to and inactivates proteases that process proteins containing such specific motifs.

Target Identification and Validation of Fpam Cmk in Research Models

Identification of Proprotein Convertases as Key Targets

Proprotein convertases (PCs) are a family of serine proteases responsible for the proteolytic maturation of numerous precursor proteins, playing critical roles in various biological processes. CMK inhibitors have been extensively used to study the function of these enzymes.

Decanoyl-RVKR-chloromethyl ketone (dec-CMK) stands out as a potent and specific pharmacological inhibitor of furin and PC5, two prominent members of the proprotein convertase family core.ac.uknih.govresearchgate.netnih.govreadthedocs.io. Research has shown that dec-CMK effectively inhibits the endoproteolytic activation of the alpha(v) integrin subunit, a process regulated by furin and PC5 core.ac.ukresearchgate.net. Furthermore, dec-CMK has been demonstrated to inhibit the activation of membrane type 1-matrix metalloproteinase (MT1-MMP) in macrophages, a key enzyme involved in extracellular matrix remodeling and atherosclerotic plaque instability nih.gov.

Studies have also revealed that dec-CMK can attenuate monocyte migration and reduce inflammatory and cytokine gene expression in macrophages and vascular endothelial cells, highlighting its anti-inflammatory potential nih.gov. In the context of airway remodeling, dec-CMK promotes ciliated cell differentiation and down-regulates Notch1 target genes by inhibiting the processing of Notch1, a crucial regulator of basal cell differentiation readthedocs.io.

The inhibitory activity of dec-CMK against furin and PC5 in various cellular contexts is summarized below:

| Target Enzyme | Observed Effect of dec-CMK | Relevant Research Model |

| Furin/PC5 | Inhibition of αv integrin endoproteolytic activation core.ac.ukresearchgate.net | THP-1 derived macrophages |

| Furin/PC5 | Inhibition of MT1-MMP activation nih.gov | Human THP-1/macrophages |

| Furin | Reduced monocyte migration nih.gov | Human monocytes, HRMECs |

| Furin | Attenuated inflammatory and cytokine gene expression nih.gov | Macrophages, vascular endothelial cells |

| Furin | Promotes ciliated cell differentiation; inhibits Notch1 processing readthedocs.io | Human nasal epithelial cells (HNECs) |

The proprotein convertase family comprises several members, including PC1, PC2, PC4, PACE4 (PCSK6), PC5, PC7, and furin nih.gov. Decanoyl-RVKR-chloromethyl ketone (dec-CMK) is characterized as a "subtilisin/Kex2p-like proprotein convertase inhibitor" that can block the activity of all seven convertases. This broad-spectrum inhibition underscores its utility in studying the collective and individual contributions of these enzymes to various biological processes. For instance, dec-CMK has been shown to abolish proET-1 processing in endothelial cells and inhibit the regulated secretion of the neuronal polypeptide VGF in PC12 cells.

Caspase Family Enzyme Inhibition

Caspases are a family of cysteine proteases that play central roles in apoptosis (programmed cell death) and inflammation. CMK inhibitors have been vital for dissecting these pathways.

Benzyloxycarbonyl (z)-DEVD-chloromethylketone (z-DEVD-cmk) is recognized as a specific and irreversible inhibitor of caspase-3-like caspases. Studies in axotomized rat retinal ganglion cells have shown that z-DEVD-cmk effectively inhibits caspase-3 activity, leading to neuroprotective effects. The inhibition of caspase-3-like proteases by z-DEVD-cmk has been linked to a significant increase in the survival rate of axotomized retinal ganglion cells, demonstrating its potential in mitigating secondary cell death in vivo.

N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone (Ac-FLTD-CMK) is a specific inhibitor of inflammatory caspases, demonstrating effectiveness against caspases-1, -4, -5, and -11, while notably sparing apoptotic caspases like caspase-3. This compound inhibits the cleavage of gasdermin D (GSDMD), a key event in pyroptosis, an inflammatory form of programmed cell death. By suppressing GSDMD cleavage, Ac-FLTD-CMK effectively inhibits pyroptosis downstream of both canonical and non-canonical inflammasomes and reduces the release of pro-inflammatory cytokines such as IL-1β in macrophages.

In palmitic acid-treated human umbilical vein endothelial cells (HUVECs), Ac-FLTD-CMK significantly decreased lactate (B86563) dehydrogenase (LDH) release and the expression of caspase-4, caspase-5, NF-κB, and GSDM-D, providing evidence that the non-canonical caspase-4/5 pathway contributes to pyroptosis in endothelial cells.

The inhibitory profile of Ac-FLTD-CMK against inflammatory caspases is detailed below:

| Target Caspase | IC₅₀ Value |

| Caspase-1 | 46.7 nM |

| Caspase-5 | 329 nM |

| Caspase-4 | 1.49 µM |

| Caspase-11 | 10 µM |

| Caspase-3 | >100 µM |

Note: IC₅₀ values are approximate and may vary depending on experimental conditions.

Specific Protease Inhibition (e.g., Elastase, ClpP)

Beyond proprotein convertases and caspases, CMK inhibitors have also been identified as potent inhibitors of other specific proteases, offering insights into diverse biological and pathological contexts.

Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK), also referred to as AAPV-CMK, is a well-characterized specific inhibitor of elastase, particularly human neutrophil elastase (HLE). Research indicates that AAPV-CMK can inhibit elastase activity detected within atherosclerotic lesions, suggesting its potential as a tool to modulate proteolytic activity in plaque formation. This inhibition is crucial as elastase contributes to the breakdown of growth factors and can increase the uptake of apoB-containing lipoproteins by macrophages, thereby influencing atherosclerosis progression.

For the ClpP protease, a key enzyme in maintaining protein homeostasis in bacteria and relevant in cancer, specific CMK inhibitors have been developed. Benzyloxycarbonyl-Gly-Leu-Phe-chloromethyl ketone (Z-GLF-CMK) has been identified as a specific covalent inhibitor of Mycobacterium tuberculosis ClpP1 (MtClpP1). Another derivative, Pyr-FL-CMK, a Bortezomib analog, has also shown selective inhibitory activity against MtbClpP. These findings highlight the potential of CMK compounds in targeting bacterial proteases, which are important for virulence and infectivity.

In Vitro Research Applications and Cellular Impact of Fpam Cmk

Modulation of Cellular Processes Through Protease Inhibition

Fpam-cmk's utility as a research tool stems from its targeted inhibition of proteases, enzymes that play a crucial role in a multitude of physiological and pathological processes. By blocking the activity of these enzymes, this compound allows researchers to dissect their specific roles in cellular functions.

Inhibition of Cellular Invasiveness in Carcinoma Cell Lines

The invasive nature of cancer cells is a key factor in tumor progression and metastasis. This process is heavily reliant on the activity of various proteases that degrade the extracellular matrix, allowing cancer cells to migrate and invade surrounding tissues. Research has shown that protease inhibitors bearing the chloromethylketone (CMK) functional group can effectively curb the invasive potential of carcinoma cells. For instance, the proprotein convertase inhibitor decanoyl-RVKR-CMK has been demonstrated to inhibit the invasiveness of squamous cell carcinoma cell lines nih.gov. This inhibition is achieved by preventing the activation of key proteins involved in invasion, such as matrix metalloproteinases (MMPs). Although not this compound itself, this provides a clear mechanism by which CMK-containing compounds can impede cancer cell invasion. The invasive potential of various cancer cell lines, such as the highly invasive MDA-MB-231 breast cancer cell line and the EEC12Z peritoneal endometriosis cell line, has been extensively studied, often showing comparable or even greater invasiveness than some cancer cells. mdpi.com

Regulation of Macrophage Migration and Inflammatory Pathways

Macrophages, key cells of the innate immune system, are highly motile and play a central role in inflammation. biorxiv.org Their migration to sites of inflammation is a tightly regulated process involving a complex interplay of signaling molecules and receptors. nih.govjimmunol.org The macrophage migration inhibitory factor (MIF) is a critical cytokine that governs the recruitment and activation of macrophages during an inflammatory response. jimmunol.orgresearchgate.net Studies have demonstrated that targeting MIF and its receptor, CD74, can impair macrophage chemotaxis. jimmunol.orgresearchgate.net this compound, by inhibiting inflammatory caspases, can modulate inflammatory pathways. This is significant because these pathways are often intertwined with macrophage activity. For example, this compound has been shown to suppress the release of the pro-inflammatory cytokine IL-1β in macrophages, a key mediator in inflammatory responses. nih.govimmune-system-research.com

Effects on Protein Activation and Processing

This compound and related CMK compounds exert their cellular effects by interfering with the activation and processing of various critical proteins.

MT-MMPs: Membrane-type matrix metalloproteinases (MT-MMPs) are crucial for pericellular proteolysis and are involved in processes like cell invasion and tissue remodeling. nih.gov The activation of these proteases is a key regulatory step. Proprotein convertase inhibitors like decanoyl-RVKR-CMK have been shown to block the activation of MT-MMPs in squamous cell carcinoma cell lines, thereby reducing their invasive capacity. nih.gov

IGF-1R: The insulin-like growth factor 1 receptor (IGF-1R) is a tyrosine kinase receptor that plays a significant role in cell growth, proliferation, and resistance to apoptosis. nih.govfrontiersin.orgresearchgate.net Its activation is a critical step in its signaling cascade. nih.govmdpi.com Inhibition of proprotein convertases by compounds like decanoyl-RVKR-CMK can block the activation of IGF-1R, highlighting a potential mechanism for controlling cell proliferation. nih.gov

VEGF-C: Vascular endothelial growth factor C (VEGF-C) is a key lymphangiogenic factor, promoting the formation of lymphatic vessels. nih.govmdpi.com Its activation from a precursor form is essential for its function and is mediated by proteases. northwestern.edunih.gov Proprotein convertase inhibitors have been shown to prevent the activation of VEGF-C, thereby inhibiting its downstream effects. nih.gov

alpha(v) integrin: Integrins are transmembrane receptors that mediate cell-matrix adhesion and are involved in cell signaling. The alpha(v) (αv) integrin subunit is a component of several integrins that recognize various extracellular matrix proteins. nih.gov The function of these integrins is critical for processes like cell migration and invasion. While direct evidence of this compound on alpha(v) integrin is limited, the modulation of protease activity can indirectly influence the function of integrins by altering the extracellular matrix environment they interact with.

Modulation of Pyroptosis Pathways in Endothelial Cells

Pyroptosis is a form of pro-inflammatory programmed cell death that is dependent on the activation of inflammatory caspases. This compound, also known as Ac-FLTD-CMK, has been identified as a specific inhibitor of these caspases, including caspase-1, -4, and -5. nih.govimmune-system-research.comresearchgate.net In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit pyroptosis. By blocking the cleavage of Gasdermin D (GSDMD), a key step in the execution of pyroptosis, this compound prevents the formation of pores in the cell membrane and the subsequent release of pro-inflammatory cytokines like IL-1β. nih.govimmune-system-research.com This demonstrates the potential of this compound as a tool to study and modulate inflammatory responses in endothelial cells.

Studies in Specific Cell Lines

The effects of this compound have been investigated in a variety of cell lines, providing valuable insights into its cell-specific activities.

THP-1 derived macrophages: The human monocytic cell line THP-1 can be differentiated into macrophages and serves as a valuable in vitro model for studying macrophage function. nih.gov In these cells, this compound has been shown to inhibit the activation of the NLRP3 inflammasome and subsequent pyroptosis and IL-1β release. nih.gov This highlights the role of this compound in modulating inflammatory responses in a key immune cell type.

HUVECs: Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used primary cell line for studying endothelial cell biology. In HUVECs, this compound (Ac-FLTD-CMK) has been utilized to demonstrate its ability to suppress pyroptosis induced by various stimuli. nih.gov This research is crucial for understanding the role of endothelial cell death in inflammatory vascular diseases.

CMK cell line: The CMK cell line is a human megakaryoblastic leukemia cell line. While specific studies detailing the effects of this compound on the CMK cell line are not prevalent in the reviewed literature, this cell line is a relevant model for studying hematological malignancies and the cellular processes that could be targeted by protease inhibitors.

Assessment of Cellular Responses to this compound Treatment

The treatment of cells with this compound elicits a range of measurable responses that underscore its mechanism of action. A primary and well-documented response is the significant reduction in the release of pro-inflammatory cytokines, such as IL-1β, from macrophages. nih.govimmune-system-research.com This is a direct consequence of the inhibition of caspase-1, which is responsible for processing pro-IL-1β into its active, secreted form.

Another key cellular response is the suppression of pyroptotic cell death. This can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH), a marker of cell membrane rupture, and by observing morphological changes characteristic of pyroptosis, such as cell swelling and membrane blebbing. nih.gov this compound treatment has been shown to effectively reduce LDH release and maintain cell membrane integrity in cells stimulated to undergo pyroptosis. nih.gov

Furthermore, the inhibitory effect of this compound on specific caspases can be directly assessed through in vitro enzymatic assays. These assays demonstrate a dose-dependent inhibition of caspase-1, -4, -5, and -11 activity in the presence of this compound, confirming its specificity for inflammatory caspases while having no effect on apoptotic caspases like caspase-3. nih.govimmune-system-research.com

The table below summarizes the observed cellular responses to this compound treatment based on in vitro research findings.

| Cellular Response | Effect of this compound Treatment | Key Findings |

| Cytokine Release | Inhibition | Significantly reduces the release of IL-1β from macrophages. nih.govimmune-system-research.com |

| Pyroptosis | Suppression | Decreases LDH release and prevents morphological changes associated with pyroptotic cell death. nih.gov |

| Caspase Activity | Specific Inhibition | Inhibits the enzymatic activity of inflammatory caspases (caspase-1, -4, -5, -11) but not apoptotic caspases (caspase-3). nih.govimmune-system-research.com |

| Cellular Invasiveness | Potential Inhibition | Related CMK compounds inhibit carcinoma cell invasiveness by blocking protease-mediated activation of invasion-associated proteins. nih.gov |

No Information Found for the Chemical Compound "this compound"

Following a comprehensive search for the chemical compound “this compound,” no relevant scientific data or research articles were identified. The search did not yield any information regarding a compound with this designation and its applications in in vitro research, including its effects on cell viability, gene and protein expression, or cellular morphology.

The inquiries for "this compound" were cross-referenced with various scientific databases and search engines, none of which contained any mention of this specific chemical entity. The provided outline for the article is contingent on the existence of research pertaining to "this compound," and in the absence of such information, it is not possible to generate the requested content.

It is possible that "this compound" may be a highly novel or internal compound designation not yet described in publicly accessible literature, or that the name contains a typographical error. Without any foundational information on the compound, the creation of a scientifically accurate and informative article as per the user's request is unachievable.

Therefore, the subsequent sections of the requested article, including:

Morphological and Functional Changes in Cellular Models

cannot be developed. Additionally, the requested data tables and the list of compound names cannot be generated due to the lack of source material.

In Vivo Research Applications and Mechanistic Insights Non Clinical Models

Applications in Animal Models for Disease Mechanism Elucidation

In vivo studies utilizing animal models are crucial for understanding the complex interactions of a compound within a living system. The application of Fpam-cmk in various disease models provides insights into its potential mechanisms of action.

Squamous Cell Carcinoma Models

Currently, there is no publicly available scientific literature detailing the use of this compound in in vivo models of squamous cell carcinoma. While numerous animal models exist to study the pathogenesis and treatment of this cancer, research specifically investigating the effects of this compound in these models has not been reported in the accessible scientific domain.

Neuroprotection Studies in Retinal Ganglion Cells

Similarly, a review of available scientific literature does not yield any studies on the application of this compound for neuroprotection of retinal ganglion cells in animal models. Research into therapeutic strategies for retinal ganglion cell degeneration is an active area, employing various compounds and methodologies, but specific in vivo data on this compound is not currently available.

Atherosclerosis Models: Impact on Elastase Activity

There is no specific mention in the available scientific literature of in vivo studies using this compound in animal models of atherosclerosis to investigate its impact on elastase activity. While the role of elastases in the pathogenesis of atherosclerosis is a recognized area of study, the effects of this compound within this specific in vivo context have not been documented in accessible research.

Analysis of this compound Effects on Endogenous Protease Activity in Tissues

Detailed in vivo studies analyzing the specific effects of this compound on the activity of endogenous proteases within different tissues are not described in the current body of scientific literature. Understanding how this compound interacts with and modulates the activity of proteases in a complex biological environment is essential, but such research findings are not publicly available.

Systemic Effects of this compound in Research Animal Models (Mechanistic Focus)

A comprehensive mechanistic understanding of the systemic effects of this compound in research animal models is not available in the public scientific domain. Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its broader physiological and pathological consequences following systemic administration, has not been detailed in published research.

Computational and Molecular Modeling Studies of Fpam Cmk

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking simulations are a fundamental computational method used to predict the preferred orientation of a ligand (such as a CMK-based inhibitor) when bound to a protein target, and to estimate the strength of the binding affinity. These simulations explore the conformational space of the ligand and the binding site of the target enzyme, identifying energetically favorable binding poses.

In the context of enzyme inhibitors, docking studies can provide valuable insights into the key residues involved in the interaction and the types of intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) that stabilize the complex. For instance, studies involving furin inhibitors, including CMK, have utilized molecular docking to identify potential binding sites and assess the interaction strength of various compounds bmrb.io. Similarly, in the search for antimalarial compounds, molecular docking was employed to screen phytochemicals against Plasmodium falciparum kinases, identifying top compounds based on binding scores nih.gov. The process often involves evaluating large libraries of chemical structures to identify those most likely to be active against a drug target nih.gov.

Molecular Dynamics Simulations of CMK-Enzyme Complexes

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the time-dependent behavior of the complex and the flexibility of both the ligand and the protein. MD simulations are particularly valuable for understanding the stability of protein-ligand complexes, conformational changes upon binding, and the dynamics of active site residues.

For CMK-based inhibitors, which often form covalent bonds with their target enzymes, MD simulations can help elucidate the process of covalent bond formation and the subsequent changes in enzyme conformation. Studies of protein-ligand interactions, such as those involving G protein-coupled receptors (GPCRs), have successfully applied MD methodologies to model the effects of ligand binding and investigate specificity mitoproteome.org. For example, MD simulations have been used to evaluate the dynamic behavior and strength of top-docked complexes, such as those involving furin protein and inhibitors like naphthofluorescein (B155354) bmrb.io. In the context of antimicrobial peptides like CM15, MD simulations have systematically investigated their interaction with lipid bilayers, providing insights into peptide-lipid interactions and folding at the interface. Furthermore, MD simulations are crucial for analyzing structural dynamics, conformational fluctuations, and the stability of protein-ligand complexes, as demonstrated in studies identifying potential inhibitors for Mycoplasma pneumoniae HPrK/P.

De Novo Design and Virtual Screening of CMK Analogues

De novo design and virtual screening are powerful computational approaches for discovering novel inhibitors or optimizing existing ones. De novo design involves building new molecules atom by atom or fragment by fragment within the binding site of a target protein, aiming to create compounds with desired binding properties. Virtual screening, on the other hand, computationally sifts through large databases of existing or synthesizable compounds to identify potential hits.

These methods are highly relevant for identifying new CMK-based inhibitors or designing analogues with improved potency or selectivity. Structure-based virtual screening, for instance, has been used to predict multitarget inhibitors against various kinases nih.gov. In the context of drug repurposing, virtual screening protocols have been applied to identify potential inhibitors among FDA-approved drugs and bioactive small molecules, followed by molecular docking and MD simulations for validation. The goal is to rapidly assess large libraries of chemical structures in silico to identify those most likely to be active against a specific drug target nih.gov. Recent advancements also include computational strategies for designing protein sensors that respond to specific small molecule inputs, highlighting the increasing sophistication of de novo design.

Structure-Activity Relationship (SAR) Analysis using Computational Methods

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry, aiming to understand how changes in chemical structure affect biological activity. Computational methods play a significant role in SAR analysis by correlating molecular descriptors with experimental activity data, enabling the prediction of activity for new compounds and guiding lead optimization.

For CMK-based inhibitors, computational SAR analysis can help identify the crucial structural features of the chloromethylketone warhead and the attached peptide or non-peptide scaffolds that contribute to their inhibitory potency and specificity. This can involve quantitative structure-activity relationship (QSAR) models, which build predictive models based on a set of compounds with known activities. For example, in the development of pan PIM kinase inhibitors, medicinal chemistry strategies focused on structural modifications to improve potency, where the importance of specific functional groups for binding was established. While SAR analysis is often rooted in experimental observations, computational tools provide a systematic way to analyze large datasets and generate hypotheses for further chemical synthesis and testing.

Predictive Modeling of Inhibitor Specificity and Selectivity

Predictive modeling of inhibitor specificity and selectivity is paramount in drug discovery to minimize off-target effects and improve therapeutic safety. Computational approaches, including advanced docking, MD simulations, and machine learning algorithms, are employed to predict how an inhibitor will interact with a panel of targets.

For CMK-based inhibitors, predicting selectivity is particularly important due to their reactive nature. Computational exercises have been undertaken to identify which compounds hit specific off-targets in the human kinome, demonstrating high prediction accuracy and specificity. Kinome-wide selectivity prediction methods, utilizing structural knowledge and binding site similarity searches, have shown improved performance in identifying unexpected inhibitor cross-activities. The development of small molecule allosteric modulators acting at G protein-coupled receptors (GPCRs) also leverages computational methods to identify druggable allosteric sites, aiming for improved target specificity mitoproteome.org. These predictive models help in designing inhibitors that are highly specific for their intended target, reducing the likelihood of adverse effects caused by interactions with other proteins.

Compound Names and PubChem CIDs

Advanced Research Applications and Future Directions for Fpam Cmk

Fpam-cmk as a Chemical Probe for Novel Biological Pathways

Peptide chloromethyl ketones serve as potent chemical probes for dissecting complex biological pathways by selectively inhibiting specific proteases. This targeted inhibition allows researchers to elucidate the roles of these enzymes in various cellular processes. For instance, biotinylated peptide chloromethyl ketones, such as biotin-RQRR-CMK, have been developed to detect enzymatically active matriptase in living human and murine cells. This approach involves the covalent binding of the CMK peptide to the active protease, followed by detection via streptavidin pull-down and Western blotting, providing a direct method to monitor protease activity in complex biological systems. synpeptide.com Similarly, Z-Leu-Tyr-chloromethylketone has been identified as a calpain inhibitor, highlighting its utility in probing calcium-dependent signaling pathways and protein degradation processes. medchemexpress.com Another example, Z-Ala-Pro-Phe-chloromethylketone (Z-APF-CMK), functions as an inhibitor of the Ca²⁺-regulated nuclear scaffold proteinase (CRNSP), demonstrating the application of these compounds in studying nuclear dynamics and protein scaffolding. uni.lu

Development of this compound-Based Bioconjugates for Targeted Research

The chloromethyl ketone moiety can be incorporated into more complex bioconjugates, expanding their utility beyond simple protease inhibition. Bioconjugation strategies enable the delivery of the inhibitory warhead to specific cellular compartments or to target particular protein complexes. An innovative application involves conjugating peptide CMK inhibitors to other biomolecules, such as albumin or lipoproteins, to enhance their targeting capabilities. For example, arginine-containing peptide chloromethyl ketones, including D-Phe-Pro-Arg-CH₂Cl, have been conjugated to albumin to create potent thrombin inhibitors. These conjugates are designed as model compounds for developing specific thrombus-bound thrombin inhibitors, which could have therapeutic applications in coagulation disorders. citeab.com More recently, an elastase inhibitor, AAPV-CMK (specifically, MeOSuc-AAPV-CMK), has been conjugated to alpha-tocopherol (B171835) (Vitamin E) via a polyethylene (B3416737) glycol linker to create an HDL-targeting protease inhibitor (HTPI). This bioconjugate aims to deliver elastase inhibitory activity directly to atherosclerotic lesions, where HDL accumulates, thereby preventing atherosclerosis progression by influencing proteolytic activity within the plaque. nih.gov

Integration of this compound into High-Throughput Screening Assays

The specific and irreversible nature of peptide chloromethyl ketones makes them suitable candidates for integration into high-throughput screening (HTS) assays, particularly for identifying novel protease activities or validating potential therapeutic targets. While the direct use of CMKs in primary HTS for drug discovery might be limited due to their irreversible nature and potential for off-target reactivity, they are invaluable in secondary screening or mechanistic studies. They can be used to validate hits from broader screens by confirming protease inhibition or to characterize the specificity of new inhibitors. The ability to design peptide sequences that mimic natural protease substrates allows for the development of highly selective probes that can be adapted for automated screening platforms, enabling the rapid assessment of enzyme activity in large sample sets.

Emerging Methodologies for Studying Protease Inhibition

Advances in methodologies for studying protease inhibition have significantly enhanced the application of peptide chloromethyl ketones. Beyond traditional enzyme kinetics, structural biology techniques provide atomic-level insights into inhibitor-protease interactions. X-ray crystallography, for instance, has been instrumental in elucidating the binding mechanism of peptide chloromethyl ketone inhibitors with serine proteases. The crystal structure of human neutrophil elastase in complex with methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone (MSACK) revealed that MSACK cross-links the catalytic residues His-57 and Ser-195, consistent with the accepted mechanism of serine protease inhibition. wikipedia.org

Another emerging methodology is the use of activity-based protein profiling (ABPP), where CMK-based probes can be designed with reporter tags (e.g., biotin, fluorescent dyes) to covalently label active proteases in complex proteomes. This allows for the identification and quantification of active enzymes, even those present at low concentrations, and can reveal changes in protease activity in response to various physiological or pathological stimuli. Biotinylated CMK peptides, such as biotin-RQRR-CMK and biotinylated YVAD-CMK, have been successfully used to detect active matriptase and caspase subunits, respectively, demonstrating their utility in profiling active proteases in living cells. synpeptide.comwikipedia.org

Identification of New Therapeutic Targets through this compound Application

The application of peptide chloromethyl ketones has been pivotal in identifying and validating new therapeutic targets, particularly in diseases where aberrant protease activity plays a central role. By selectively inhibiting specific proteases, researchers can deduce their functional significance in disease pathogenesis. For example, caspase inhibitors like z-YVAD-CMK and Z-DEVD-CMK have been crucial in demonstrating the involvement of caspases in apoptosis and their potential as therapeutic targets in conditions ranging from neurodegenerative diseases to cancer. wikipedia.orgflybase.org The ability of z-YVAD-CMK to block cell apoptosis in smooth muscle cells, for instance, underscores its role in understanding programmed cell death pathways. flybase.org Similarly, the use of MeOSuc-AAPV-CMK as an elastase inhibitor has provided insights into the role of elastase in conditions like atherosclerosis, suggesting that targeting this protease could be a viable therapeutic strategy. nih.gov By precisely modulating protease activity, these compounds facilitate the discovery and validation of enzyme targets for drug development.

Challenges and Opportunities in Peptide-Chloromethylketone Research

Despite their significant utility, research into peptide chloromethyl ketones faces certain challenges. A primary concern is their inherent reactivity due to the electrophilic chloromethyl ketone group, which can lead to off-target reactions with other nucleophilic residues in biological systems, potentially causing non-specific effects or toxicity. The stability of these compounds, particularly under physiological conditions or during acid hydrolysis, can also be a challenge, as evidenced by studies showing low amino acid recovery after acid hydrolysis of dipeptidyl chloromethyl ketones due to byproduct formation. fishersci.ch

However, these challenges also present opportunities for future research. Opportunities lie in designing more selective peptide sequences that enhance target specificity and reduce off-target reactivity. Advances in medicinal chemistry and peptide synthesis can lead to the development of novel CMK derivatives with improved pharmacokinetic properties, including better stability, bioavailability, and reduced systemic toxicity. Furthermore, combining CMK inhibitors with targeted delivery systems, such as nanoparticles or specific antibodies, could enhance their therapeutic index by concentrating the inhibitor at the site of disease while minimizing systemic exposure. The continued development of advanced analytical techniques, such as mass spectrometry-based proteomics, will also offer better tools to monitor the specificity and engagement of CMK-based probes in complex biological environments, paving the way for more precise and effective applications in both basic research and therapeutic development.

Conclusion

Summary of CMK-Based Inhibitors' Contributions to Protease Research

Chloromethyl ketone (CMK) derivatives have made significant contributions to protease research by serving as potent and selective irreversible inhibitors. These compounds typically function by covalently modifying an active site residue of the target protease, leading to enzyme inactivation. Their utility stems from their ability to precisely target and inhibit specific protease activities, making them invaluable tools for elucidating protease functions, validating drug targets, and understanding proteolytic pathways in various biological and pathological contexts.

For instance, MeOSuc-AAPV-CMK (Methoxysuccinyl-Ala-Ala-Pro-Val chloromethyl ketone) has been extensively used as an elastase inhibitor. It effectively inhibits neutrophil elastase, a serine protease implicated in inflammatory diseases such as emphysema and acute lung injury. Research has shown that MeOSuc-AAPV-CMK can inhibit elastase activity in atherosclerotic lesions, highlighting its utility in studying the role of elastase in cardiovascular disease progression invivochem.com. It has also been shown to block adiponectin cleavage by leukocyte elastase.

Another notable example is Decanoyl-RVKR-CMK, a broad-spectrum inhibitor of subtilisin/Kex2p-like proprotein convertases (PCs). This compound effectively blocks the activity of all seven known convertases (PC1, PC2, PC4, PACE4, PC5, PC7, and furin). Its inhibitory action has been crucial in understanding the processing of various proproteins, including proET-1 in endothelial cells and the neuronal polypeptide VGF. Furthermore, Decanoyl-RVKR-CMK has demonstrated the ability to inhibit the cleavage of SARS-CoV-2 spike protein by furin, thereby blocking viral cell entry, underscoring its potential in antiviral research. Similarly, Z-LY-CMK has been identified as a covalent inhibitor of Escherichia coli ClpP Protease, contributing to the understanding of bacterial protein degradation systems.

The development and application of CMK-based inhibitors have facilitated the characterization of protease substrate specificities, the identification of novel proteolytic events, and the dissection of complex protease cascades. Their irreversible nature makes them particularly useful for activity-based protein profiling and for trapping transient enzyme-substrate or enzyme-inhibitor complexes.

Outlook for Future Academic Investigations and Methodological Advancements

The future of academic investigations involving CMK-based protease inhibitors, including compounds like "Fpam-cmk" (if it is a specific CMK derivative), remains promising. Continued research will likely focus on several key areas:

Enhanced Selectivity and Specificity: While current CMK inhibitors offer a degree of selectivity, future advancements will aim for even greater precision in targeting specific proteases within complex biological systems. This could involve rational design based on detailed structural insights into protease active sites, leading to inhibitors with improved binding affinity and reduced off-target effects.

Novel Therapeutic Applications: The insights gained from using CMK inhibitors to understand disease mechanisms will pave the way for developing new therapeutic strategies. For example, understanding the role of specific proteases in cancer metastasis, neurodegenerative disorders, or infectious diseases could lead to the development of highly targeted drugs. The inhibition of SARS-CoV-2 spike protein cleavage by furin using CMK-based inhibitors exemplifies this potential.

Probe Development for In Vivo Imaging and Diagnostics: CMK-based inhibitors can be modified with imaging tags (e.g., fluorescent probes, radioisotopes) to visualize protease activity in vivo. This would allow for non-invasive monitoring of disease progression and therapeutic responses, offering valuable diagnostic and prognostic tools.

Understanding Resistance Mechanisms: As with any inhibitor, understanding how organisms develop resistance to CMK-based compounds is crucial. Future investigations will delve into the molecular mechanisms of resistance, informing the design of next-generation inhibitors that circumvent these challenges.

Integration with Advanced Methodologies: The utility of CMK inhibitors will be amplified by their integration with cutting-edge research methodologies such as proteomics, CRISPR-Cas9 gene editing, and single-cell analysis. These approaches will enable a more comprehensive understanding of proteolytic networks and the precise impact of protease inhibition at a systems level. For instance, the use of fluorescence resonance energy transfer (FRET) and fluorescence polarization (FP) assays for rigorous reevaluation of protease inhibitors highlights the methodological advancements in this field.

Exploration of Diverse Protease Families: While significant progress has been made with serine proteases, future research will broaden the scope to other protease families (e.g., cysteine, aspartic, metallo-proteases), where CMK-like mechanisms or novel warheads could be developed to achieve similar inhibitory effects.

The continued exploration and refinement of CMK-based inhibitors will undoubtedly contribute to a deeper understanding of proteolytic processes and facilitate the development of innovative therapeutic and diagnostic tools in biomedical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.